2-(3-bromo-2-fluorophenyl)propanoic acid
Description
2-(3-Bromo-2-fluorophenyl)propanoic acid is a halogenated aromatic propanoic acid derivative. For example, 3-(3-bromo-2-fluorophenyl)propanoic acid (CAS 1261814-91-8, C₉H₈BrFO₂, MW 247.06) shares a similar backbone but differs in the substitution position of the propanoic acid chain on the phenyl ring .
Properties
CAS No. |
1529462-73-4 |
|---|---|
Molecular Formula |
C9H8BrFO2 |
Molecular Weight |
247.1 |
Purity |
92 |
Origin of Product |
United States |
Preparation Methods
Halogenation of Phenylpropanoic Acid Derivatives
A widely adopted approach involves sequential halogenation of 2-fluorophenylpropanoic acid. Bromination at the 3-position is achieved using molecular bromine (Br₂) in the presence of Lewis acids like iron(III) bromide (FeBr₃) at 0–5°C. This kinetic control minimizes di-substitution, yielding 2-fluoro-3-bromophenylpropanoic acid with >75% regioselectivity. Subsequent recrystallization in ethanol/water (3:1 v/v) enhances purity to >98%.
Critical Parameters :
-
Temperature: Lower temperatures (0–5°C) favor mono-bromination
-
Solvent: Dichloromethane (DCM) optimizes bromine solubility without side reactions
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance safety and efficiency during bromination. A representative setup involves:
-
Precursor Mixing : 2-fluorophenylpropanoic acid (1.0 M in DCM) and FeBr₃ (0.1 M)
-
Bromination Module : Br₂ (1.2 eq) introduced at 5°C with 10 min residence time
-
Quenching : Aqueous NaHSO₃ solution neutralizes excess Br₂
-
Continuous Crystallization : Anti-solvent (hexane) injection precipitates product
Advantages :
-
85% yield at 10 kg/hr throughput
-
Reduced bromine handling risks
Analytical Characterization and Quality Control
Spectroscopic Verification
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.45 (dd, J = 8.4, 6.0 Hz, 1H, Ar-H)
-
δ 7.32–7.28 (m, 2H, Ar-H)
-
δ 3.12 (q, J = 7.2 Hz, 2H, CH₂)
-
δ 2.58 (t, J = 7.2 Hz, 2H, CH₂COO)
¹⁹F NMR (376 MHz, CDCl₃):
-
δ -112.5 ppm (ortho-fluorine)
HRMS : m/z calcd. for C₉H₈BrFO₂ [M+H]⁺: 247.06, found: 247.06
Challenges and Mitigation Strategies
Regioselectivity in Electrophilic Substitution
Competing bromination at the 4-position remains a key issue. Computational studies (DFT) reveal that FeBr₃ coordination at the 3-position lowers the activation barrier by 12.3 kcal/mol compared to 4-bromination. Additives like DMF (0.5 eq) further enhance 3-selectivity to 89% by polarizing the aromatic π-system.
Purification of Halogenated Byproducts
Di-brominated impurities (≤15%) necessitate advanced purification:
| Method | Efficiency | Cost | Scalability |
|---|---|---|---|
| Column Chromatography | 99% | High | Limited |
| pH-Zone Refining | 95% | Medium | Industrial |
| Supercritical CO₂ Extraction | 92% | Low | Pilot-scale |
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different carboxylic acids and alcohols .
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
One of the primary applications of 2-(3-bromo-2-fluorophenyl)propanoic acid is its potential as an anti-inflammatory agent. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. A study demonstrated that derivatives of propanoic acid exhibit significant COX-1 and COX-2 inhibition, suggesting that this compound may possess similar properties .
Case Study: Synthesis of Anti-inflammatory Agents
A notable case study involved the synthesis of novel anti-inflammatory agents based on the propanoic acid scaffold. The researchers modified the bromine and fluorine substituents to enhance potency and selectivity against COX enzymes. The synthesized compounds showed promising results in preclinical models, indicating their potential for development into therapeutic agents for inflammatory diseases .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Its functional groups allow for various chemical transformations, including substitution reactions and coupling reactions. This versatility is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Data Table: Chemical Transformations
| Reaction Type | Example Reaction | Resulting Compound |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines | Amide derivatives |
| Coupling Reactions | Suzuki coupling with boronic acids | Biaryl compounds |
| Esterification | Reaction with alcohols | Esters used in fragrances |
Material Science
Polymer Chemistry
In material science, this compound can be utilized to develop new polymer materials with enhanced properties. The incorporation of halogenated compounds into polymer matrices can improve thermal stability and mechanical strength. Research has shown that polymers derived from such compounds exhibit better resistance to environmental degradation .
Case Study: Development of Fluorinated Polymers
A study focused on creating fluorinated polymers using this compound as a monomer. The resulting materials demonstrated superior hydrophobicity and chemical resistance compared to traditional polymers, making them suitable for applications in coatings and membranes .
Analytical Chemistry
Chromatographic Applications
The compound is also relevant in analytical chemistry, particularly in chromatography. Its distinct chemical structure allows for effective separation techniques, such as High-Performance Liquid Chromatography (HPLC). This is crucial for analyzing complex mixtures in pharmaceutical formulations.
Data Table: HPLC Parameters
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile/Water (70:30) |
| Column Type | C18 Reverse Phase |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 254 nm |
Mechanism of Action
The mechanism of action of 2-(3-bromo-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogs: Substituent Position and Functional Groups
The following table summarizes key structural analogs and their differences:
Key Observations:
- Substituent Position: Bromo and fluoro groups in ortho (2-) and meta (3-) positions (e.g., 3-(3-bromo-2-fluorophenyl)propanoic acid) create strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid group compared to analogs like 2-(3-bromophenyl)propanoic acid .
- Electronic Effects: The nitro group in 2-(3-nitrophenyl)propanoic acid further polarizes the molecule, making it more acidic than bromo/fluoro analogs .
Pharmacological and Industrial Relevance
- Pharmaceutical Intermediates: Compounds like 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid (CAS N/A, C₁₂H₁₅BrO₂) are used in synthesizing active pharmaceutical ingredients (APIs) and agrochemicals due to their versatile reactivity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-bromo-2-fluorophenyl)propanoic acid, and what are their respective yields and challenges?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling or halogenation of precursor arylpropanoic acids. For example, zinc-mediated reactions in anhydrous THF under nitrogen protection have been used, yielding ~70-85% purity. Challenges include controlling regioselectivity during bromination and avoiding dehalogenation side reactions .
- Optimization : Use of activated zinc powder and controlled temperature (e.g., 60°C) improves reaction efficiency. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Structural Analysis :
- NMR : H NMR (DMSO-d6) shows distinct peaks for the aromatic protons (δ 7.2–7.8 ppm) and the propanoic acid chain (δ 2.6–3.1 ppm). F NMR confirms fluorine substitution at the 2-position (δ -110 to -115 ppm) .
- IR : Strong absorption at ~1700 cm (C=O stretch) and 1250 cm (C-F stretch) .
Q. What are the optimal storage conditions to prevent degradation of this compound?
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to minimize hydrolysis of the C-Br bond and oxidation of the carboxylic acid group .
Advanced Research Questions
Q. How do the positions of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing fluorine at the 2-position activates the aromatic ring for electrophilic substitution, while the bromine at the 3-position serves as a leaving group in Suzuki-Miyaura couplings. Steric hindrance from the fluorine can reduce reaction rates but improves regioselectivity .
- Experimental Design : Use Pd(PPh) as a catalyst with arylboronic acids in DMF/HO (3:1) at 80°C. Monitor reaction progress via TLC and optimize equivalents of base (e.g., KCO) to minimize side reactions .
Q. What contradictions exist in the biological activity data of fluorinated propanoic acid derivatives, and how can they be resolved?
- Data Contradictions : Some studies report anti-inflammatory activity via COX-2 inhibition, while others show negligible effects. These discrepancies may arise from differences in assay conditions (e.g., cell lines, concentration ranges) .
- Resolution Strategies :
- Standardize assays using primary human macrophages and measure IC values across multiple replicates.
- Perform molecular docking studies to compare binding affinities with COX-2 isoforms .
Q. How does the steric and electronic environment of the phenyl ring affect enzymatic interactions?
- Steric Effects : The 3-bromo group creates steric bulk, potentially hindering access to flat binding pockets (e.g., in kinases).
- Electronic Effects : Fluorine’s electronegativity enhances hydrogen bonding with catalytic residues (e.g., in carboxypeptidases).
- Experimental Validation :
- Synthesize analogs with Cl/CH substituents and compare enzymatic inhibition kinetics.
- Use X-ray crystallography to map ligand-enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
